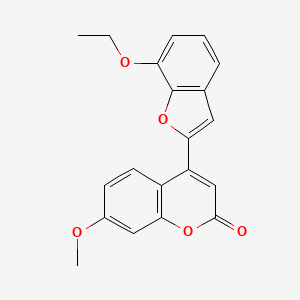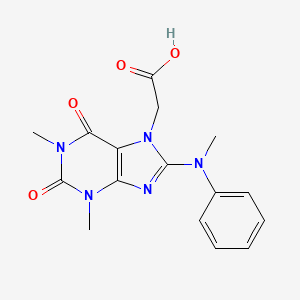
(E)-N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-3-(furan-2-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-3-(furan-2-yl)acrylamide, also known as DFA-1, is a synthetic compound that has been studied for its potential use in treating various diseases. This compound has been of interest to researchers due to its unique chemical structure and potential therapeutic benefits.
Scientific Research Applications
Broad Spectrum Cytotoxic Agents
One area of research has focused on the development of 2-phenylacrylamides as broad-spectrum cytotoxic agents for cancer treatment. A study led by Tarleton et al. (2013) synthesized a series of compounds, including analogues with furan moieties, showing significant cytotoxic activity against a range of cancer cell lines. Their research highlighted the potential of furan-containing acrylamides as a new scaffold for developing anticancer drugs with enhanced potency (Tarleton et al., 2013).
Enantioselective Ene-Reduction
Jimenez et al. (2019) reported on the green synthesis of E-2-cyano-3(furan-2-yl) acrylamide using microwave radiation and its enantioselective ene-reduction by marine and terrestrial fungi. This process resulted in compounds with a chiral center, showcasing an environmentally friendly method to produce enantiomerically enriched chemicals, which could have implications in pharmaceutical synthesis and research (Jimenez et al., 2019).
Synthesis of N-(2,4-diaryltetrahydroquinolin-1-yl) Furan-2-carboxamide Derivatives
Research by Bonilla-Castañeda et al. (2022) focused on synthesizing N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide derivatives, including compounds with 3,4-dimethoxyphenyl groups. These derivatives possess potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunomodulatory properties, indicating their broad therapeutic potential (Bonilla-Castañeda et al., 2022).
Crystal Structures of Acrylamide Derivatives
The crystal structure analysis of N-tosylacrylamide compounds, including (E)-3-(furan-2-yl)-2-phenyl-N-tosylacrylamide, by Cheng et al. (2016), provided insights into the molecular conformation and interactions of these compounds. Understanding the crystal structures aids in the design and synthesis of compounds with specific properties and activities (Cheng et al., 2016).
Thermoresponsive Poly(meth)acrylamides
A study by Du et al. (2010) explored the synthesis and aqueous solution properties of poly(meth)acrylamide derivatives with pendent cyclic orthoester groups. These polymers demonstrate thermosensitive properties and are susceptible to hydrolysis under mildly acidic conditions. Such materials have potential applications in drug delivery systems and responsive materials (Du et al., 2010).
properties
IUPAC Name |
(E)-N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5/c1-21-15-7-5-12(10-16(15)22-2)14(19)11-18-17(20)8-6-13-4-3-9-23-13/h3-10,14,19H,11H2,1-2H3,(H,18,20)/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFODUFKSDAJSKK-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CNC(=O)C=CC2=CC=CO2)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(CNC(=O)/C=C/C2=CC=CO2)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-3-(furan-2-yl)acrylamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-[9-(3-chlorophenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2797889.png)
![6-[2-(2-Hydroxyethoxy)ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2797890.png)
![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2797891.png)



![(Z)-N-(5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2797900.png)

![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-methylsulfanylbenzamide](/img/structure/B2797903.png)

![N-[3-[[[4-[1-(Trifluoromethyl)-1,2,2,2-tetrafluoroethyl]-2-bromo-6-(trifluoromethyl)phenyl]amino]carbonyl]-2-fluorophenyl]benzamide](/img/structure/B2797905.png)

![N-benzyl-2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)acetamide](/img/structure/B2797909.png)
